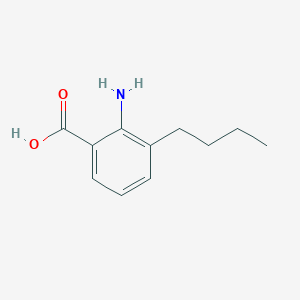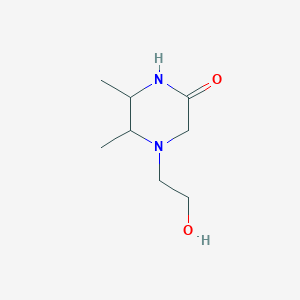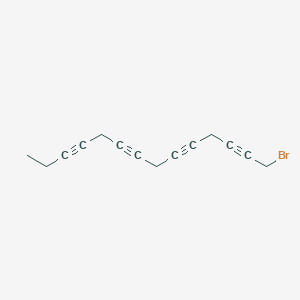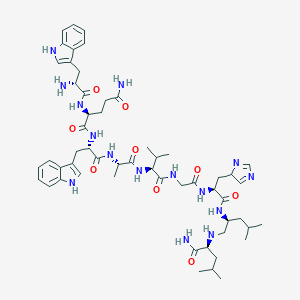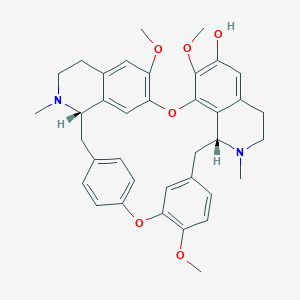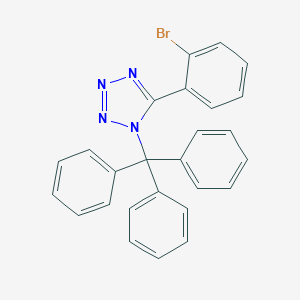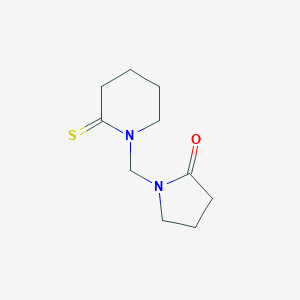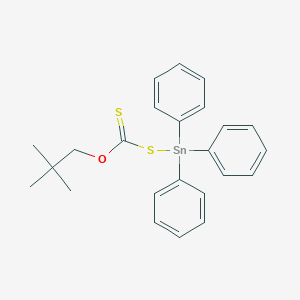
O-(2,2-dimethylpropyl) triphenylstannylsulfanylmethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2,2-dimethylpropyl) triphenylstannylsulfanylmethanethioate is a chemical compound that has been widely used in scientific research. It is commonly referred to as DMPT and has various applications in different fields of study.
Mecanismo De Acción
DMPT is believed to work by inhibiting the growth of microorganisms. It does this by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA. DMPT also stimulates the secretion of growth hormone in animals, leading to increased growth rates.
Efectos Bioquímicos Y Fisiológicos
DMPT has been found to have various biochemical and physiological effects. It has been shown to increase the activity of digestive enzymes in animals, leading to improved nutrient absorption. DMPT has also been found to improve the immune system of animals by increasing the production of antibodies. Additionally, DMPT has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPT has several advantages for lab experiments. It is easy to synthesize and has a long shelf life. It is also stable under different environmental conditions, making it suitable for use in various experiments. However, DMPT has some limitations. It is toxic to aquatic organisms and can cause environmental damage if not used properly. Additionally, its effects on humans are not well understood, and further research is needed to determine its safety.
Direcciones Futuras
Several future directions for DMPT research can be identified. One area of interest is the development of new methods for synthesizing DMPT that are more efficient and environmentally friendly. Another area of interest is the investigation of DMPT's effects on different microorganisms and its potential use as an antimicrobial agent. Additionally, further research is needed to determine the safety and efficacy of DMPT in humans and animals.
Conclusion
In conclusion, DMPT is a chemical compound that has various applications in scientific research. It is synthesized by reacting triphenyltin chloride with 2,2-dimethylpropyl mercaptan in the presence of a base. DMPT has been found to have antimicrobial, antifungal, and antiviral activities, and it has been used as a growth promoter in aquaculture and animal feed. DMPT works by inhibiting the growth of microorganisms, stimulating the secretion of growth hormone in animals, and improving the immune system of animals. DMPT has several advantages for lab experiments, but it also has some limitations. Further research is needed to determine its safety and efficacy in humans and animals.
Métodos De Síntesis
DMPT is synthesized by reacting triphenyltin chloride with 2,2-dimethylpropyl mercaptan in the presence of a base such as potassium carbonate. The reaction occurs at room temperature and takes about 24 hours to complete. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and acetone.
Aplicaciones Científicas De Investigación
DMPT has been widely used in scientific research due to its unique properties. It has been found to have antimicrobial, antifungal, and antiviral activities. DMPT has also been used as a growth promoter in aquaculture and animal feed. Additionally, it has been used in the synthesis of other organic compounds.
Propiedades
IUPAC Name |
O-(2,2-dimethylpropyl) triphenylstannylsulfanylmethanethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS2.3C6H5.Sn/c1-6(2,3)4-7-5(8)9;3*1-2-4-6-5-3-1;/h4H2,1-3H3,(H,8,9);3*1-5H;/q;;;;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKVTIZLQNLEBA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC(=S)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26OS2Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2,2-dimethylpropyl) triphenylstannylsulfanylmethanethioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

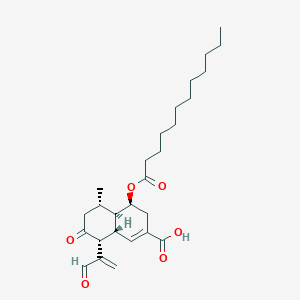
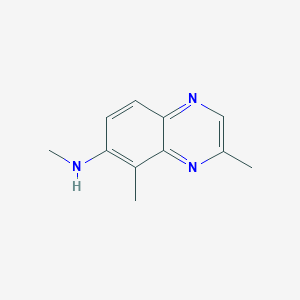
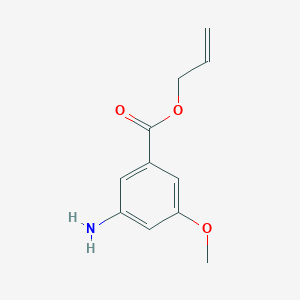
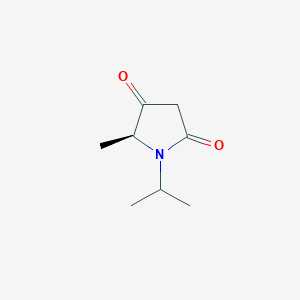
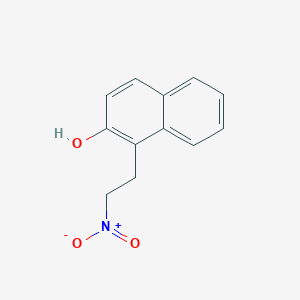
![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B114335.png)
